molecular formula C8H8OS B2548217 5-Cyclopropylthiophene-2-carbaldehyde CAS No. 29481-26-3

5-Cyclopropylthiophene-2-carbaldehyde

Cat. No.: B2548217
CAS No.: 29481-26-3
M. Wt: 152.21
InChI Key: XTNYBMGQLIRVPS-UHFFFAOYSA-N
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Description

5-Cyclopropylthiophene-2-carbaldehyde is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. It consists of a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylthiophene-2-carbaldehyde can be achieved through various methods. One of the optimized synthetic routes involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate (6 mol%) and a bulkier, more electron-rich ligand cataCXium A (10 mol%) to achieve a 95% yield . The reaction conditions typically involve high temperatures and the use of air/moisture-sensitive reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 5-Cyclopropylthiophene-2-carboxylic acid.

    Reduction: 5-Cyclopropylthiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Cyclopropylthiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-carbaldehyde
  • 5-Phenylthiophene-2-carbaldehyde
  • 5-Bromothiophene-2-carbaldehyde

Comparison

5-Cyclopropylthiophene-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts specific reactivity characteristics. Compared to other thiophene-2-carbaldehyde derivatives, the cyclopropyl group can enhance the compound’s stability and biological activity .

Properties

IUPAC Name

5-cyclopropylthiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNYBMGQLIRVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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